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Cdk12-IN-6

Kinase Selectivity CDK13 Off-Target Profiling

Cdk12-IN-6 (CAS 2651196-71-1) is a pyrazolotriazine-based small molecule that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 12 (CDK12). Its molecular formula is C20H21F2N9 with a molecular weight of 425.44 g/mol.

Molecular Formula C20H21F2N9
Molecular Weight 425.4 g/mol
Cat. No. B11934666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk12-IN-6
Molecular FormulaC20H21F2N9
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6
InChIInChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29)
InChIKeyBQWUTZRKMIAITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cdk12-IN-6 Procurement and Chemical Identity Overview: CAS 2651196-71-1


Cdk12-IN-6 (CAS 2651196-71-1) is a pyrazolotriazine-based small molecule that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 12 (CDK12) [1]. Its molecular formula is C20H21F2N9 with a molecular weight of 425.44 g/mol [1]. The compound is characterized as a potent CDK12 inhibitor with an IC50 of 1.19 μM under high ATP (2 mM) conditions [1], and it demonstrates selectivity over CDK2/Cyclin E (IC50 >20 μM) and CDK9/Cyclin T1 (IC50 >20 μM) [1]. The primary characterization data originates from patent WO2021116178A1, wherein Cdk12-IN-6 is designated as Example 174 [1].

Why Generic CDK12 Inhibitor Substitution Is Not Viable: Evidence for Cdk12-IN-6 Specificity


The CDK12 inhibitor landscape is fragmented, with compounds exhibiting divergent selectivity profiles, binding modes (covalent vs. non-covalent), and downstream cellular effects. For instance, THZ531 and SR-4835 are dual CDK12/CDK13 inhibitors [1] [2], whereas Cdk12-IN-6 is reported as a CDK12-selective agent with minimal activity against CDK2, CDK9 [3], and no publicly documented CDK13 inhibition. Furthermore, SR-4835 has been shown to act as a molecular glue promoting cyclin K degradation [4], a mechanism not reported for Cdk12-IN-6. These mechanistic and selectivity divergences mean that substituting one CDK12 inhibitor for another without empirical validation can lead to misinterpretation of target engagement, confounding of polypharmacology, and irreproducible cellular phenotypes. The following quantitative evidence substantiates the specific, non-interchangeable profile of Cdk12-IN-6.

Cdk12-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Cdk12-IN-6 vs. Dual CDK12/13 Inhibitors SR-4835 and THZ531: Differential CDK13 Engagement

Cdk12-IN-6 is reported as a CDK12-selective inhibitor, whereas SR-4835 and THZ531 are dual CDK12/CDK13 inhibitors. Direct comparison reveals that Cdk12-IN-6 lacks documented CDK13 inhibition [1], while SR-4835 inhibits CDK13 with an IC50 of 4.9 nM [2] and THZ531 inhibits CDK13 with an IC50 of 69 nM [3]. This differential engagement of CDK13 constitutes a critical point of differentiation for experiments designed to isolate CDK12-specific biology from the confounding effects of CDK13 co-inhibition.

Kinase Selectivity CDK13 Off-Target Profiling Chemical Biology

Cdk12-IN-6 vs. THZ531: Contrasting Binding Mechanisms (Non-Covalent vs. Covalent)

THZ531 is a covalent inhibitor of CDK12 and CDK13, forming an irreversible bond with a cysteine residue [1]. In contrast, Cdk12-IN-6 is a pyrazolotriazine that acts as an ATP-competitive antagonist with no reported covalent mechanism [2]. This mechanistic distinction is crucial for studies of inhibitor washout, target recovery kinetics, and the potential for prolonged pharmacodynamic effects.

Covalent Inhibition Reversible Binding Target Engagement Pharmacology

Cdk12-IN-6 vs. SR-4835: Divergent Effects on Cyclin K Degradation

SR-4835 has been shown to function as a molecular glue, promoting the degradation of cyclin K via the proteasome [1]. This property is distinct from its kinase inhibitory activity and contributes to its cytotoxic effects. In contrast, Cdk12-IN-6 has not been reported to induce cyclin K degradation. While a high IC50 to DC50 ratio of 1851 is noted for Cdk12-IN-6 [2], this metric pertains to CDK12 inhibition efficiency under high ATP conditions and does not imply cyclin K degradation.

Cyclin K Molecular Glue Protein Degradation CDK12

Cdk12-IN-6 Cellular Antiproliferative Activity: MDA-MB-231 and CAL-120 Cell Line Profiling

Cdk12-IN-6 demonstrates potent antiproliferative activity in breast cancer cell lines, with IC50 values of 2.19 nM in MDA-MB-231 (triple-negative breast cancer) cells and 1 nM in CAL-120 cells [1]. This sub-nanomolar to low nanomolar potency in these models provides a baseline for comparison with other CDK12 inhibitors. For context, SR-4835 exhibits an IC50 of 15.5 nM against clonogenic growth of MDA-MB-231 cells [2], suggesting comparable or superior potency for Cdk12-IN-6 in this specific assay format, though direct head-to-head studies are absent.

Breast Cancer Antiproliferative Triple-Negative Breast Cancer Cell Viability

Cdk12-IN-6 BRCA1 mRNA Suppression: Cell Line-Specific Pharmacodynamic Modulation

Cdk12-IN-6 (Example 174) potently suppresses BRCA1 mRNA expression in MDA-MB-231 cells with an IC50 of 0.872 nM, while exhibiting no effect in CAL-120 cells [1]. This cell line-specific pharmacodynamic modulation highlights a differential dependency on CDK12 for BRCA1 transcription regulation. Such data are not uniformly reported for other CDK12 inhibitors, making this a distinguishing feature of Cdk12-IN-6's preclinical profile.

BRCA1 DNA Damage Response Biomarker Triple-Negative Breast Cancer

Cdk12-IN-6 Selectivity Window Over CDK2 and CDK9: Implications for Off-Target Mitigation

Under high ATP (2 mM) conditions designed to mimic physiological ATP concentrations, Cdk12-IN-6 exhibits an IC50 >20 μM against both CDK2/Cyclin E and CDK9/Cyclin T1, yielding a >16.8-fold selectivity window over its CDK12 IC50 of 1.19 μM [1]. This selectivity profile is critical because CDK2 and CDK9 are closely related kinases with distinct cellular functions (cell cycle and transcription, respectively). In contrast, THZ531 shows IC50 values of 8.5 μM for CDK7 and 10.5 μM for CDK9 [2], while SR-4835 displays weak affinity for CDK6 (Kd = 5.1 μM), GSK3A (Kd = 1.2 μM), and GSK3B (Kd = 810 nM) in broader kinase panels [3]. The lack of significant CDK2 and CDK9 inhibition by Cdk12-IN-6 under high ATP conditions reduces the likelihood of confounding cellular phenotypes arising from off-target CDK activity.

Kinase Selectivity CDK2 CDK9 Off-Target Chemical Probe

Cdk12-IN-6: Evidence-Based Research Applications and Procurement Rationale


Investigating CDK12-Specific Functions in Transcription and DNA Damage Response

Cdk12-IN-6's lack of documented CDK13 inhibition and its selectivity over CDK2 and CDK9 under physiological ATP conditions [1] make it a preferred chemical probe for experiments designed to attribute phenotypes specifically to CDK12 inhibition, rather than to confounding effects of CDK13, CDK2, or CDK9 co-inhibition. This is particularly relevant in studies of transcription elongation, RNA polymerase II CTD phosphorylation, and homologous recombination repair.

Reversible Inhibition for Pulse-Chase and Target Recovery Studies

As a non-covalent, ATP-competitive antagonist [1], Cdk12-IN-6 enables washout experiments to assess the reversibility of CDK12 inhibition and the kinetics of target recovery. This contrasts with covalent inhibitors like THZ531, which permanently modify their target and preclude assessment of reversible pharmacodynamics.

Preclinical Evaluation in Triple-Negative Breast Cancer (TNBC) Models

Cdk12-IN-6 exhibits potent antiproliferative activity in MDA-MB-231 TNBC cells (IC50 = 2.19 nM) [1] and suppresses BRCA1 mRNA expression in this cell line (IC50 = 0.872 nM) [1]. These data support its use as a tool compound to explore CDK12 dependency and therapeutic potential in TNBC, particularly in contexts of BRCAness or PARP inhibitor resistance.

Mechanistic Studies Disentangling CDK12 Inhibition from Cyclin K Degradation

SR-4835 has been shown to induce cyclin K degradation [2], a property that confounds interpretation of its cellular effects. Cdk12-IN-6 has not been reported to promote cyclin K degradation, offering a cleaner pharmacological tool for isolating the consequences of CDK12 kinase inhibition from those of cyclin K loss.

Technical Documentation Hub

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